molecular formula C19H38O2Si B12590616 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one CAS No. 647375-98-2

4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one

Cat. No.: B12590616
CAS No.: 647375-98-2
M. Wt: 326.6 g/mol
InChI Key: RYAGDCRQGXWVMA-UHFFFAOYSA-N
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Description

4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one is a silyl-protected enol ether derivative characterized by a pent-3-en-2-one backbone substituted with a dodecyl(dimethyl)silyloxy group at the 4-position. The silyl moiety consists of a dodecyl (C₁₂H₂₅) chain and two methyl groups attached to a silicon atom, forming a sterically bulky and hydrophobic substituent. This compound is typically utilized in organic synthesis as a protective group for carbonyl functionalities, enabling selective reactivity in multi-step reactions such as aldol condensations or nucleophilic additions .

Properties

CAS No.

647375-98-2

Molecular Formula

C19H38O2Si

Molecular Weight

326.6 g/mol

IUPAC Name

4-[dodecyl(dimethyl)silyl]oxypent-3-en-2-one

InChI

InChI=1S/C19H38O2Si/c1-6-7-8-9-10-11-12-13-14-15-16-22(4,5)21-19(3)17-18(2)20/h17H,6-16H2,1-5H3

InChI Key

RYAGDCRQGXWVMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si](C)(C)OC(=CC(=O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one typically involves the reaction of pent-3-en-2-one with dodecyl(dimethyl)silyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds as follows:

    Reactants: Pent-3-en-2-one and dodecyl(dimethyl)silyl chloride.

    Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Procedure: The reactants are mixed in the presence of sodium carbonate, and the mixture is stirred for several hours.

    Purification: The resulting product is purified by distillation or chromatography to obtain pure 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one.

Chemical Reactions Analysis

4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The silyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and silanol in the presence of water and an acid or base.

Scientific Research Applications

4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of silyl-protected enol ethers, with structural analogues differing primarily in the substituents on the silicon atom. Key analogues include:

4-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one (CAS 69404-97-3):

  • Structure : Features a tert-butyl (C(CH₃)₃) group instead of dodecyl.
  • Molecular Formula : C₁₁H₂₂O₂Si.
  • Molecular Weight : 214.38 g/mol.
  • Boiling Point : 73°C (0.2 mmHg) .
  • Applications : Widely used in asymmetric aldol reactions due to its moderate steric bulk and ease of deprotection under mild acidic conditions .

4-Trimethylsiloxy-3-penten-2-one (CAS 1322-26-5):

  • Structure : Trimethylsilyl (Si(CH₃)₃) substituent.
  • Molecular Formula : C₈H₁₄O₂Si.
  • Molecular Weight : 174.28 g/mol.
  • Applications : Less sterically hindered, enabling faster reaction kinetics but offering lower stability in protic solvents .

Comparative Data Table

Property 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one 4-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one 4-Trimethylsiloxy-3-penten-2-one
Molecular Formula C₁₉H₃₈O₂Si (inferred) C₁₁H₂₂O₂Si C₈H₁₄O₂Si
Molecular Weight (g/mol) ~326.6 (calculated) 214.38 174.28
Silyl Group Dodecyl(dimethyl)silyl tert-Butyl(dimethyl)silyl Trimethylsilyl
Steric Bulk High Moderate Low
Hydrophobicity High (long alkyl chain) Moderate Low
Deprotection Conditions Harsher (e.g., TBAF in THF) Mild (e.g., AcOH/H₂O) Mild (e.g., K₂CO₃/MeOH)
Primary Use Stabilization in lipophilic media Asymmetric synthesis Rapid enolate formation

Research Findings

  • Steric and Electronic Effects: The dodecyl(dimethyl)silyl group provides superior steric shielding compared to tert-butyl or trimethyl analogues, making it ideal for protecting sensitive enolates in lipophilic environments. However, its bulkiness may slow reaction rates in sterically demanding transformations .
  • Solubility: The dodecyl chain enhances solubility in non-polar solvents (e.g., hexane, toluene), whereas tert-butyl and trimethyl derivatives exhibit better compatibility with polar aprotic solvents like THF or DMF .
  • Deprotection Efficiency : The tert-butyl variant is favored in multi-step syntheses due to its straightforward deprotection, while the dodecyl analogue requires stronger fluoride sources (e.g., TBAF), which may interfere with acid-sensitive functionalities .

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